
Allyl ((2R,3R,4R,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-(dimethylamino)methylene)amino)-6-oxo-1,6-dihydro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl) (2-cyanoethyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl ((2R,3R,4R,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-(dimethylamino)methylene)amino)-6-oxo-1,6-dihydro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl) (2-cyanoethyl) phosphate is a complex organic compound. It features a purine base, a tetrahydrofuran ring, and a phosphate group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection of hydroxyl groups, formation of the purine base, and subsequent phosphorylation. Typical reagents might include tert-butyldimethylsilyl chloride for protection, and various phosphorylating agents.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis, optimizing reaction conditions for yield and purity, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Potentially at the hydroxymethyl group.
Reduction: Possible at the purine base.
Substitution: Likely at the phosphate group.
Common Reagents and Conditions
Common reagents might include oxidizing agents like PCC, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products
The major products would depend on the specific reactions, but could include oxidized or reduced forms of the compound, or derivatives with substituted phosphate groups.
Scientific Research Applications
This compound could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potentially as a nucleotide analog.
Medicine: Possibly in drug development, particularly for antiviral or anticancer therapies.
Industry: As a specialty chemical in various applications.
Mechanism of Action
The mechanism of action would depend on its specific application. For example, as a nucleotide analog, it might inhibit DNA or RNA synthesis by incorporating into the nucleic acid chain and causing chain termination.
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): A nucleotide involved in energy transfer.
Cytidine triphosphate (CTP): Another nucleotide involved in cellular processes.
Uniqueness
This compound’s uniqueness lies in its specific structure, which combines a purine base with a protected hydroxyl group and a phosphate group, potentially offering unique properties and applications.
Properties
Molecular Formula |
C25H40N7O8PSi |
|---|---|
Molecular Weight |
625.7 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[2-[(E)-dimethylaminomethylideneamino]-6-oxo-1H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-yl] 2-cyanoethyl prop-2-enyl phosphate |
InChI |
InChI=1S/C25H40N7O8PSi/c1-9-12-36-41(35,37-13-10-11-26)39-19-17(14-33)38-23(20(19)40-42(7,8)25(2,3)4)32-16-27-18-21(32)29-24(30-22(18)34)28-15-31(5)6/h9,15-17,19-20,23,33H,1,10,12-14H2,2-8H3,(H,29,30,34)/b28-15+/t17-,19-,20-,23-,41?/m1/s1 |
InChI Key |
NOJIJRBENLXFTN-QGXZXQALSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)/N=C/N(C)C)CO)OP(=O)(OCCC#N)OCC=C |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N=CN(C)C)CO)OP(=O)(OCCC#N)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methanesulfonic acid;N-[5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B14762663.png)
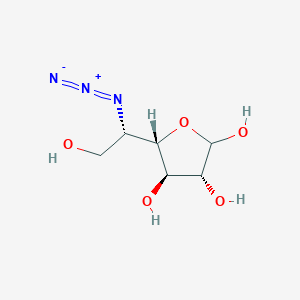
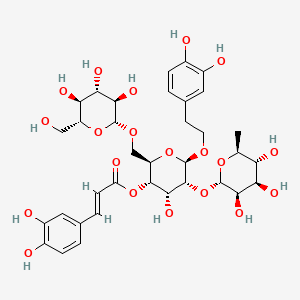
![Tert-butyl (1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14762669.png)
![(E)-N'-(9-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide](/img/structure/B14762671.png)
![3-Methoxy-4-[(4-methoxyphenyl)methyl]benzaldehyde](/img/structure/B14762673.png)
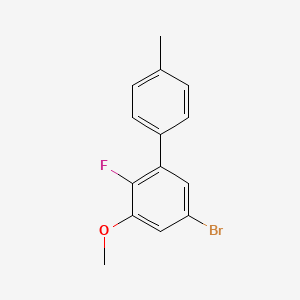
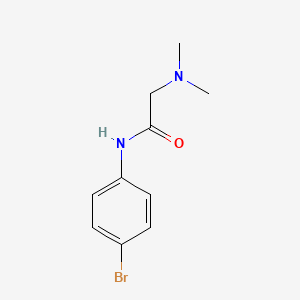
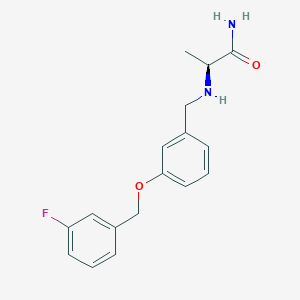
![3-Amino-N-((3'-methyl-[1,1'-biphenyl]-4-yl)methyl)propanamide hydrochloride](/img/structure/B14762707.png)
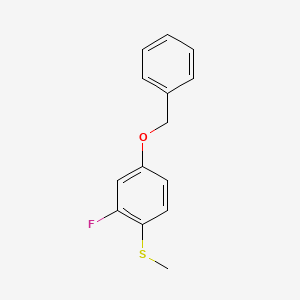
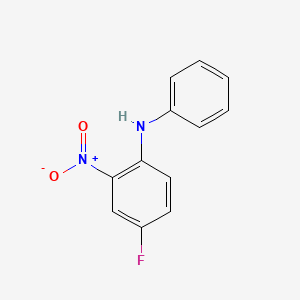
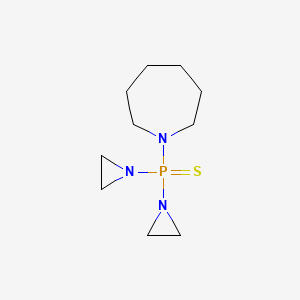
![1-((1S,3R,4R,7R)-7-Hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14762734.png)
